4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Catalog No.
S785489
CAS No.
871550-15-1
M.F
C15H14FN9O
M. Wt
355.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

CAS Number

871550-15-1

Product Name

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C15H14FN9O

Molecular Weight

355.33 g/mol

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O

Synonyms

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole; α-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol;

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O

Identification and Characterization:

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, also known as Fluconazole Related Compound A, is an impurity found in the antifungal medication Fluconazole. Its chemical structure differs from Fluconazole by the absence of a fluorine atom at the 4th position of the molecule. This information can be found on various resources, including LGC Standards and Santa Cruz Biotechnology .

Potential Antifungal Activity:

Although classified as an impurity, limited research suggests 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole might possess antifungal properties similar to Fluconazole. However, further studies are needed to confirm this and determine its efficacy and potential for clinical use. This information is available on the Santa Cruz Biotechnology website .

Inhibition of Cytochrome P450 Enzymes:

Research suggests that 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can inhibit the activity of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various drugs and other substances in the body. Inhibition of these enzymes can potentially affect the metabolism of co-administered medications, leading to potential drug interactions. More research is needed to fully understand the clinical implications of this finding. This information is also available on the Santa Cruz Biotechnology website .

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a synthetic compound derived from Fluconazole, a widely used antifungal medication. This compound features a triazole ring, which is significant in enhancing its biological activity and stability. The chemical formula for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is C15H14FN9O, with a molecular weight of approximately 355.33 g/mol. The structure includes a fluorine atom substitution that differentiates it from its parent compound, potentially influencing its pharmacological properties and interactions with biological targets .

The chemical reactivity of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole primarily involves nucleophilic substitutions and coordination with metal ions due to the presence of the triazole moiety. The triazole ring can participate in various reactions such as:

  • Nucleophilic Addition: The nitrogen atoms in the triazole can act as nucleophiles.
  • Coordination Chemistry: The compound can form complexes with transition metals, which may be relevant for its biological activity.

These reactions are crucial for understanding how the compound interacts within biological systems and can lead to the development of new therapeutic agents.

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exhibits antifungal properties similar to those of Fluconazole. Its mechanism of action involves inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Additionally, studies suggest that this compound may have enhanced activity against certain resistant fungal strains due to its structural modifications .

The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves several steps:

  • Starting Materials: The synthesis begins with Fluconazole as the base compound.
  • Fluorination: A defluorination step is performed to introduce the required fluorine atom at the 4-position.
  • Triazole Formation: A triazole ring is formed through cyclization reactions involving appropriate precursors.
  • Purification: The final product undergoes purification techniques such as recrystallization or chromatography to isolate the desired compound.

These methods ensure high yield and purity, essential for further biological testing and application .

The primary application of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole lies in pharmaceutical research as an antifungal agent. It is also used in:

  • Research: As a reference standard in pharmacological studies and drug development.
  • Analytical Chemistry: In assays to determine the presence of Fluconazole impurities in pharmaceutical formulations.

Its unique properties make it a valuable compound for ongoing research into antifungal therapies .

Interaction studies have shown that 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can interact with various biological macromolecules:

  • Enzymatic Interactions: It binds effectively to lanosterol demethylase and other enzymes involved in fungal metabolism.
  • Receptor Binding: Studies indicate potential interactions with human cytochrome P450 enzymes, which may affect drug metabolism.

These interactions are critical for understanding both therapeutic efficacy and potential side effects when used in clinical settings .

Several compounds share structural similarities with 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
FluconazoleTriazole ringFirst-line treatment for systemic fungal infections.
ItraconazoleExtended triazole structureBroader spectrum of antifungal activity; used for more resistant infections.
VoriconazoleTriazole with additional aromatic ringsEffective against Aspergillus species; different pharmacokinetics.
PosaconazoleMultiple triazole ringsEnhanced activity against zygomycetes; used in immunocompromised patients.

The uniqueness of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole lies in its specific fluorination and triazole substitution patterns that may confer enhanced antifungal activity against certain resistant strains compared to these other compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Solid powder

UNII

AN4DW1HE06

Other CAS

871550-15-1

Wikipedia

4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole

Dates

Last modified: 08-15-2023

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